molecular formula C13H18ClN3O2 B8725843 tert-Butyl 3-chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine-5-carboxylate

tert-Butyl 3-chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine-5-carboxylate

Cat. No. B8725843
M. Wt: 283.75 g/mol
InChI Key: GODDUWYXLSUCQA-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

(3,6-Dichloro-pyridazin-4-yl)-(2-methyl-allyl)-carbamic acid tert-butyl ester (239 g), Bu4NCl (251.8 g), sodium formate (64.2 g), Et3N (354 mL) and Pd(OAc)2 (13 g) were dissolved in DMSO (6 L) and water (354 mL). The reaction mixture was heated to 100° C. and held at temperature for 10 minutes, after which time the reaction was complete and the mixture was allowed to cool to room temperature. The mixture was diluted with water (9 L) and extracted with EtOAc (4×3 L). The combined organic extracts were washed with brine (3 L). The emulsion was allowed to separate overnight and the interface back extracted with EtOAc (3 L). The combined organic extracts were dried with magnesium sulfate, filtered and concentrated. Chromatography on silica, eluting with a solvent gradient of 10% EtOAc in heptane to 20% EtOAc in heptane, gave the title compound (118 g) [M+H]+=284.
Name
(3,6-Dichloro-pyridazin-4-yl)-(2-methyl-allyl)-carbamic acid tert-butyl ester
Quantity
239 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
354 mL
Type
reactant
Reaction Step One
Quantity
251.8 g
Type
catalyst
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
13 g
Type
catalyst
Reaction Step One
Name
Quantity
354 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[N:7]([C:12]1[CH:17]=[C:16]([Cl:18])[N:15]=[N:14][C:13]=1Cl)[CH2:8][C:9]([CH3:11])=[CH2:10])([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[Na+].CCN(CC)CC>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CS(C)=O.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:1]([O:5][C:6]([N:7]1[C:12]2[CH:17]=[C:16]([Cl:18])[N:15]=[N:14][C:13]=2[C:9]([CH3:11])([CH3:10])[CH2:8]1)=[O:20])([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5,8.9.10|

Inputs

Step One
Name
(3,6-Dichloro-pyridazin-4-yl)-(2-methyl-allyl)-carbamic acid tert-butyl ester
Quantity
239 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC(=C)C)C1=C(N=NC(=C1)Cl)Cl)=O
Name
Quantity
64.2 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
354 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
251.8 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
6 L
Type
solvent
Smiles
CS(=O)C
Name
Quantity
13 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
354 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×3 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (3 L)
CUSTOM
Type
CUSTOM
Details
to separate overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the interface back extracted with EtOAc (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography on silica, eluting with a solvent gradient of 10% EtOAc in heptane to 20% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C=2N=NC(=CC21)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.